molecular formula C9H5F3N2O B12309154 4,4,4-Trifluoro-3-oxo-2-(pyridin-3-YL)butanenitrile

4,4,4-Trifluoro-3-oxo-2-(pyridin-3-YL)butanenitrile

Cat. No.: B12309154
M. Wt: 214.14 g/mol
InChI Key: HUTZIUMSKKNINK-UHFFFAOYSA-N
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Description

4,4,4-Trifluoro-3-oxo-2-(pyridin-3-YL)butanenitrile is a chemical compound with the molecular formula C9H5F3N2O It is known for its unique structure, which includes a trifluoromethyl group, a pyridine ring, and a nitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 4,4,4-Trifluoro-3-oxo-2-(pyridin-3-YL)butanenitrile involves the reaction of trifluoroacetyl chloride with malononitrile in the presence of a base, followed by cyclization with pyridine . The reaction typically requires anhydrous conditions and is carried out at low temperatures to prevent side reactions.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

4,4,4-Trifluoro-3-oxo-2-(pyridin-3-YL)butanenitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding acids or ketones.

    Reduction: Reduction reactions can convert the nitrile group to an amine.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a catalyst can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or organolithium compounds.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines.

Scientific Research Applications

4,4,4-Trifluoro-3-oxo-2-(pyridin-3-YL)butanenitrile has several applications in scientific research:

Mechanism of Action

The mechanism by which 4,4,4-Trifluoro-3-oxo-2-(pyridin-3-YL)butanenitrile exerts its effects involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, while the nitrile group can participate in hydrogen bonding and other interactions. These properties make it a valuable tool in drug discovery and development.

Comparison with Similar Compounds

Similar Compounds

    4-Oxo-4-(pyridin-3-yl)butanoic acid: Similar structure but lacks the trifluoromethyl group.

    3-(2-Naphthoyl)-1,1,1-trifluoroacetone: Contains a trifluoromethyl group but has a different core structure.

    4,4,4-Trifluoro-3-oxobutanenitrile: Similar but lacks the pyridine ring

Uniqueness

4,4,4-Trifluoro-3-oxo-2-(pyridin-3-YL)butanenitrile is unique due to the combination of its trifluoromethyl group, pyridine ring, and nitrile group. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C9H5F3N2O

Molecular Weight

214.14 g/mol

IUPAC Name

4,4,4-trifluoro-3-oxo-2-pyridin-3-ylbutanenitrile

InChI

InChI=1S/C9H5F3N2O/c10-9(11,12)8(15)7(4-13)6-2-1-3-14-5-6/h1-3,5,7H

InChI Key

HUTZIUMSKKNINK-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CN=C1)C(C#N)C(=O)C(F)(F)F

Origin of Product

United States

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